

Application Notes and Protocols for Angiopeptin TFA in In Vitro Studies

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Compound of Interest					
Compound Name:	Angiopeptin TFA				
Cat. No.:	B8198247	Get Quote			

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Introduction

Angiopeptin is a cyclic octapeptide analog of somatostatin that acts as a partial agonist for somatostatin receptors sst2 and sst5. It is a potent inhibitor of growth hormone release and insulin-like growth factor-1 (IGF-1) production.[1][2][3] In vitro, **Angiopeptin TFA** has been shown to inhibit adenylate cyclase and stimulate extracellular acidification.[1][2] These properties make it a valuable tool for research in areas such as oncology, endocrinology, and cardiovascular disease. This document provides detailed application notes and protocols for the use of **Angiopeptin TFA** in in vitro studies, with a focus on recommended concentrations and experimental design.

A critical consideration for in vitro studies is the trifluoroacetate (TFA) counter-ion present in commercially available synthetic peptides. TFA has been shown to have biological effects, including the inhibition or stimulation of cell proliferation, at concentrations as low as 10 nM. Researchers should be aware of these potential off-target effects and consider including appropriate controls, such as a vehicle control containing TFA, or replacing the TFA salt with a more biologically inert salt like hydrochloride (HCI).

Quantitative Data Summary

The following table summarizes the key quantitative data for **Angiopeptin TFA** in various in vitro assays. These values should serve as a starting point for experimental design, with



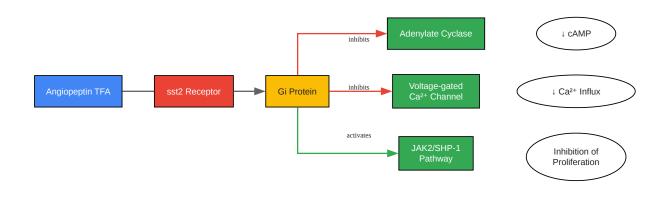
optimal concentrations determined empirically for each specific cell line and experimental condition.

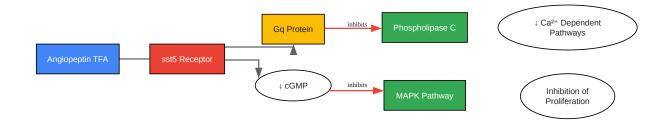
Parameter	Receptor	Value	Cell Line/System	Reference
IC50	sst2	0.26 nM	Not specified	
IC50	sst5	6.92 nM	Not specified	
pEC50	sst2	6.57	CHO hsst2 cells	
Effective Concentration Range	sst2	0.1 nM - 10 μM	CHO hsst2 cells	
Maximum Response	sst2	3 μΜ	CHO hsst2 cells	_

Signaling Pathways

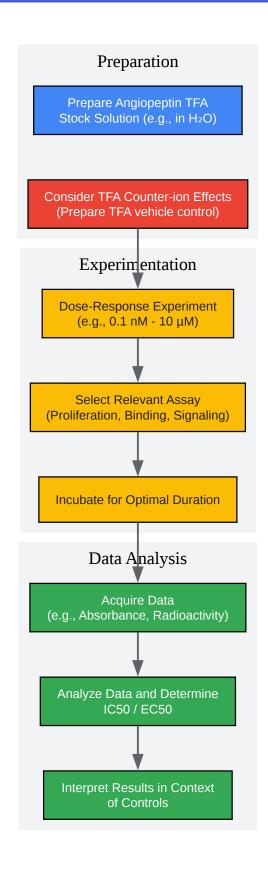
Angiopeptin TFA exerts its cellular effects by binding to and activating sst2 and sst5, which are G-protein coupled receptors. The downstream signaling pathways for these receptors are complex and can be cell-type specific. Below are simplified diagrams of the primary signaling cascades initiated by **Angiopeptin TFA** binding to sst2 and sst5.











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References

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- 3. sST2: A Bridge Between Sirt1/p53/p21 Signal-Induced Senescence and TGF-β1/Smad2/3 Regulation of Cardiac Fibrosis in Mouse Viral Myocarditis PMC [pmc.ncbi.nlm.nih.gov]
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